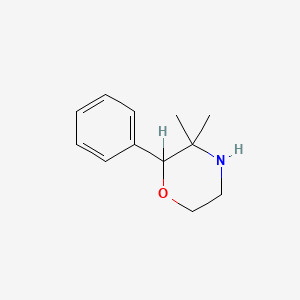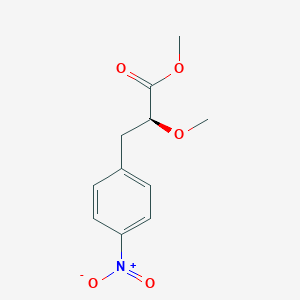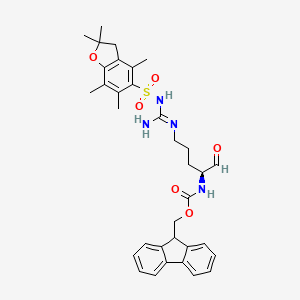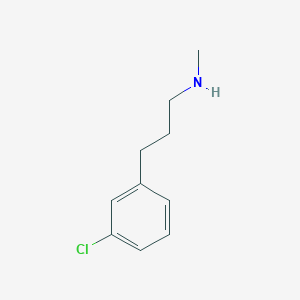![molecular formula C7H7N3O B6590296 (3H-Imidazo[4,5-b]pyridin-6-yl)methanol CAS No. 1022158-37-7](/img/structure/B6590296.png)
(3H-Imidazo[4,5-b]pyridin-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3H-Imidazo[4,5-b]pyridin-6-yl)methanol is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure with a methanol group attached at the 6th position.
Mechanism of Action
Target of Action
Related compounds, such as imidazo[4,5-b]pyridine derivatives, have been found to inhibit intracellular akt activation and its downstream target (pras40) in vitro .
Mode of Action
It’s known that the tautomeric form present in the imidazo[4,5-b]pyridine skeletons made this system more diversified . The compound’s interaction with its targets likely involves binding to the active site, leading to changes in the target’s function .
Biochemical Pathways
Related compounds have been shown to affect the akt signaling pathway, which plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
Result of Action
Related compounds have shown considerable cytotoxicity with ic50 values ranging from 054 to 3186 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3H-Imidazo[4,5-b]pyridin-6-yl)methanol typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate is then subjected to alkylation reactions with various alkyl halides under phase transfer catalysis conditions to yield the desired product .
Industrial Production Methods: the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (3H-Imidazo[4,5-b]pyridin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo[4,5-b]pyridine core can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazo[4,5-b]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
(3H-Imidazo[4,5-b]pyridin-6-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer.
Industry: Utilized in the development of new materials with unique properties
Comparison with Similar Compounds
Imidazo[4,5-c]pyridine: Similar structure but with different substitution patterns.
Imidazo[1,2-a]pyridine: Different ring fusion pattern, leading to distinct chemical properties.
Imidazo[1,5-a]pyridine: Another isomer with unique biological activities.
Uniqueness: (3H-Imidazo[4,5-b]pyridin-6-yl)methanol stands out due to its specific substitution at the 6th position, which imparts unique chemical reactivity and biological activity compared to its isomers .
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridin-6-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-3-5-1-6-7(8-2-5)10-4-9-6/h1-2,4,11H,3H2,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENVDBFDYHORDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717679 |
Source


|
| Record name | (1H-Imidazo[4,5-b]pyridin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022158-37-7 |
Source


|
| Record name | (1H-Imidazo[4,5-b]pyridin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(3-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B6590270.png)
![4-Bromo-6-phenyldibenzo[b,d]furan](/img/structure/B6590277.png)







